![molecular formula C13H10N2OS B1394575 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 1263063-12-2](/img/structure/B1394575.png)
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde
Vue d'ensemble
Description
“1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1263063-12-2 . It has a molecular weight of 242.3 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H10N2OS . The InChI code for this compound is 1S/C13H10N2OS/c1-15-13-11 (7-10 (8-16)17-13)12 (14-15)9-5-3-2-4-6-9/h2-8H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thienopyrazole-based compounds have been studied for their antitumor effects and kinase inhibitory activity .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point between 172 - 174°C .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used to create unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are derived from thieno[2,3-c]pyrazole-5-carbohydrazide. These compounds have potential applications in pharmaceuticals and materials science due to their unique structural properties (Patil et al., 2014).
Crystal Structure Analysis
The compound has been studied for its crystal structure, which provides valuable insights into its molecular geometry and potential interactions. The crystal structure of derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, has been determined, aiding in the understanding of its chemical and physical properties (Xu & Shi, 2011).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds synthesized from this compound. For example, chitosan Schiff bases derived from related heterocyclic moieties have been evaluated for their antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been used as intermediates in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to inhibit dipeptidylpeptidase 4 (DPP-4), an enzyme involved in glucose metabolism .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
If it acts as a dpp-4 inhibitor like its related compounds , it could affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .
Result of Action
If it acts as a DPP-4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, thereby lowering blood glucose levels .
Action Environment
The action, efficacy, and stability of 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific cellular or tissue environment.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through non-covalent bonding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. For example, this compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of this compound within tissues is influenced by factors such as its solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the nucleus, where it can interact with transcription factors and other nuclear proteins . Additionally, its localization in the mitochondria can influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBIKAAUZVFDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C=O)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)



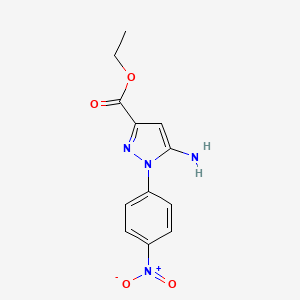


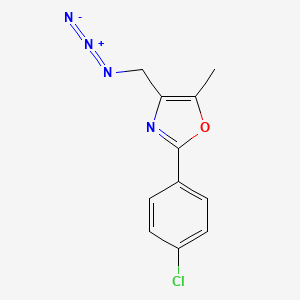

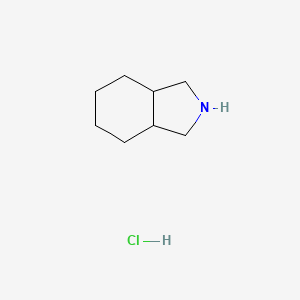
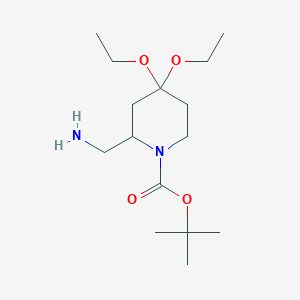

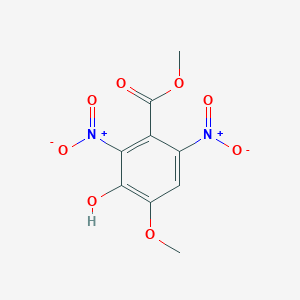
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
